1-Hexadecyl Lysophosphatidic Acid (sodium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

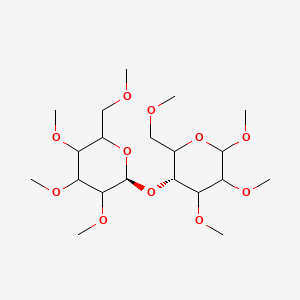

1-Hexadecyl lysophosphatidic acid is an ether analog of lysophosphatidic acid (LPA) containing a hexadecyl group at the sn-1 position. LPA binds to five different G protein-coupled receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility.

Wissenschaftliche Forschungsanwendungen

Platelet Aggregation and Blood Pressure Regulation

- Platelet Aggregation : 1-Hexadecyl lysophosphatidic acid (LPA) and its analogs have been studied for their role in human platelet aggregation. These compounds, including 1-Hx-GPA, demonstrated significant platelet aggregation, suggesting their importance as phospholipid mediators (Simon, Chap, & Douste‐Blazy, 1982).

- Blood Pressure Effects : LPA has also been investigated for its impact on arterial blood pressure in cats. Intravenous injection caused a biphasic change in blood pressure: an initial sharp drop followed by hypertension, indicating a complex interaction with cardiovascular cells (Tokumura, Maruyama, Fukuzawa, & Tsukatani, 1985).

Cellular Functions and Cancer Research

- Fibroblast Proliferation and Mitogenic Activity : LPA analogs were found to vary in mitogenic potency based on acyl-chain length, influencing fibroblast proliferation. This finding is significant in understanding how LPA can function as a growth-promoting phospholipid (van Corven et al., 1992).

- Breast Cancer Initiation and Progression : The role of LPA in breast cancer development and metastasis has been explored. Aberrant expression of LPA receptors and enzymes involved in LPA production, like ATX, is linked to invasive and metastatic breast cancers, suggesting the ATX–LPA signaling axis as a key player (Panupinthu, Lee, & Mills, 2010).

Pharmacology and Drug Development

- LPA Receptor Antagonists : Research into LPA receptor antagonists, particularly for LPA1, has highlighted potential therapeutic applications in treating various kinds of fibrosis, including pulmonary and hepatic fibrosis. LPA is a critical mediator in fibrosis, and targeting LPA1 could be an effective treatment approach (Abdel-Magid, 2019).

General Physiological Effects

- Ion Channel Regulation and Pain Induction : LPA's effect on sodium currents in rat dorsal root ganglion neurons was observed, with findings suggesting its role in pain induction. LPA affected both tetrodotoxin-sensitive and resistant sodium currents, which might contribute to LPA-induced pain (Lee et al., 2005).

Eigenschaften

Produktname |

1-Hexadecyl Lysophosphatidic Acid (sodium salt) |

|---|---|

Molekularformel |

C19H40O6P · Na |

Molekulargewicht |

418.5 |

InChI |

InChI=1S/C19H41O6P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23;/h19-20H,2-18H2,1H3,(H2,21,22,23);/q;+1/p-1/t19-;/m1./s1 |

InChI-Schlüssel |

KTKBITOTGQCJRQ-FSRHSHDFSA-M |

SMILES |

CCCCCCCCCCCCCCCCOC[C@@H](O)COP([O-])(O)=O.[Na+] |

Synonyme |

Alkyl glycero phosphate 16:0 (sodium salt); 1-Hexadecyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt); AGP 16:0 (sodium salt) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.